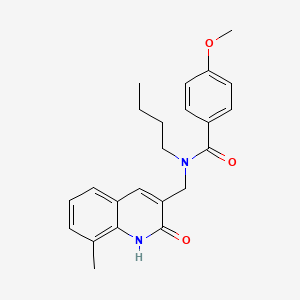
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide (BMHMQ) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMHMQ is a quinoline derivative that exhibits a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties.
作用機序
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by targeting the cell cycle and disrupting DNA replication. The antibacterial and antifungal properties of this compound are thought to be due to its ability to disrupt bacterial and fungal cell membranes. The antiviral activity of this compound is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been found to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, this compound has been found to reduce the levels of cholesterol and triglycerides in the blood.
実験室実験の利点と制限
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile compound for scientific research. However, there are also limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the development of this compound as a potential cancer therapy. Studies have shown that this compound exhibits antitumor activity against a variety of cancer cell lines, and further research is needed to determine its efficacy in vivo. Another area of interest is the use of this compound as an antibacterial and antifungal agent. This compound has been shown to exhibit activity against several bacterial and fungal strains, and further research is needed to determine its potential as a therapeutic agent. Finally, there is potential for the development of this compound as an antiviral agent. Studies have shown that this compound exhibits activity against several viruses, including HIV-1 and herpes simplex virus, and further research is needed to determine its efficacy in vivo.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that exhibits a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. The compound has been extensively studied for its potential therapeutic applications, and further research is needed to determine its efficacy in vivo. The synthesis method of this compound has been optimized to improve the yield and purity of the compound. This compound has several advantages for lab experiments, but there are also limitations to using the compound. Finally, there are several future directions for research on this compound, including the development of the compound as a potential cancer therapy, antibacterial and antifungal agent, and antiviral agent.
合成法
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with butylamine, followed by the reaction of the resulting product with 2-hydroxy-8-methylquinoline. The final product is obtained by the addition of formaldehyde and hydrogen chloride to the reaction mixture. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
科学的研究の応用
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV-1 and herpes simplex virus.
特性
IUPAC Name |
N-butyl-4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-13-25(23(27)17-9-11-20(28-3)12-10-17)15-19-14-18-8-6-7-16(2)21(18)24-22(19)26/h6-12,14H,4-5,13,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNKZCAZIJJSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)








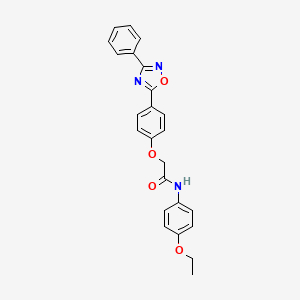
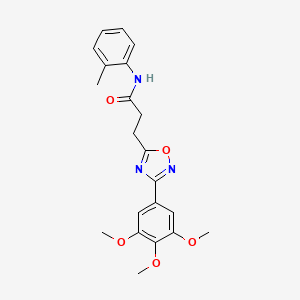
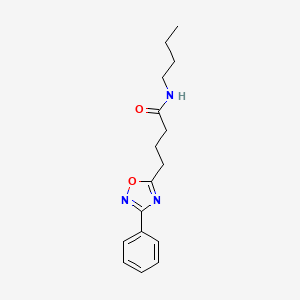
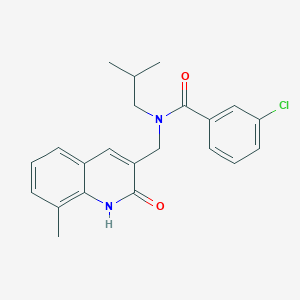
![(E)-N'-(2-(benzyloxy)benzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695603.png)